![molecular formula C54H34N2 B13647308 9-([1,1'-Biphenyl]-4-yl)-9'-(triphenylen-2-yl)-9H,9'H-3,3'-bicarbazole](/img/structure/B13647308.png)
9-([1,1'-Biphenyl]-4-yl)-9'-(triphenylen-2-yl)-9H,9'H-3,3'-bicarbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“9-([1,1’-Biphenyl]-4-yl)-9’-(triphenylen-2-yl)-9H,9’H-3,3’-bicarbazole” is a complex organic compound that belongs to the class of carbazole derivatives. These compounds are known for their unique electronic properties and are often used in various scientific and industrial applications, including organic electronics and photonics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “9-([1,1’-Biphenyl]-4-yl)-9’-(triphenylen-2-yl)-9H,9’H-3,3’-bicarbazole” typically involves multi-step organic reactions. Common synthetic routes may include:
Suzuki Coupling Reaction: This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of aromatic compounds using alkyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such complex organic compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
科学的研究の応用
Chemistry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonic Devices: Utilized in the fabrication of photonic devices due to its unique electronic properties.
Biology
Biological Probes: Employed as fluorescent probes in biological imaging and diagnostics.
Medicine
Drug Development: Investigated for potential use in drug development due to its unique chemical structure.
Industry
Material Science: Used in the development of advanced materials with specific electronic and photonic properties.
作用機序
The mechanism of action of “9-([1,1’-Biphenyl]-4-yl)-9’-(triphenylen-2-yl)-9H,9’H-3,3’-bicarbazole” involves its interaction with molecular targets and pathways. The compound’s electronic properties allow it to participate in various chemical and biological processes, including electron transfer and molecular recognition.
類似化合物との比較
Similar Compounds
Carbazole: A simpler compound with similar electronic properties.
Triphenylene: Another aromatic compound with unique photonic properties.
Biphenyl: Known for its stability and electronic characteristics.
Uniqueness
“9-([1,1’-Biphenyl]-4-yl)-9’-(triphenylen-2-yl)-9H,9’H-3,3’-bicarbazole” stands out due to its complex structure, which combines the properties of biphenyl, triphenylene, and carbazole. This unique combination enhances its applicability in various scientific and industrial fields.
特性
分子式 |
C54H34N2 |
|---|---|
分子量 |
710.9 g/mol |
IUPAC名 |
3-[9-(4-phenylphenyl)carbazol-3-yl]-9-triphenylen-2-ylcarbazole |
InChI |
InChI=1S/C54H34N2/c1-2-12-35(13-3-1)36-22-26-39(27-23-36)55-51-20-10-8-18-46(51)49-32-37(24-30-53(49)55)38-25-31-54-50(33-38)47-19-9-11-21-52(47)56(54)40-28-29-45-43-16-5-4-14-41(43)42-15-6-7-17-44(42)48(45)34-40/h1-34H |
InChIキー |
BQPVJRBXQXWQTR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC9=C(C=C8)C1=CC=CC=C1C1=CC=CC=C19)C1=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


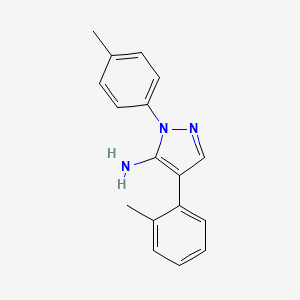
![Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13647228.png)
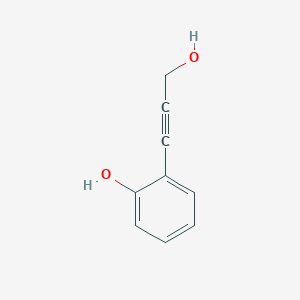
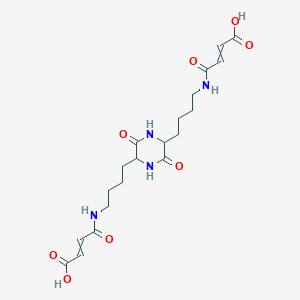
![3-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B13647238.png)

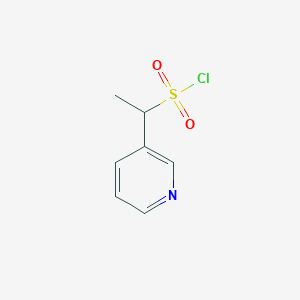
![3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13647257.png)


![5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol](/img/structure/B13647281.png)
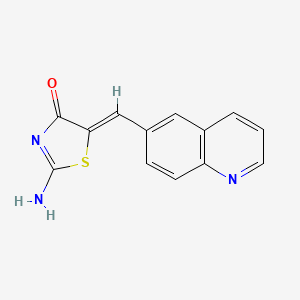
![2(1h)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B13647285.png)

